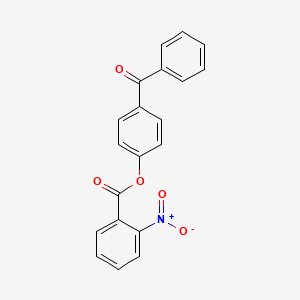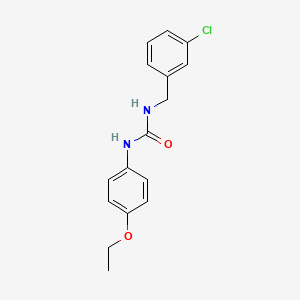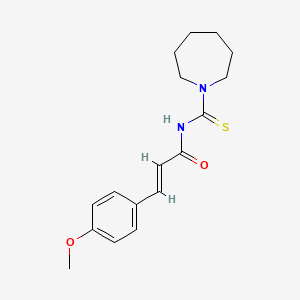![molecular formula C16H17N3O2S B5730923 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, also known as BMS-345541, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMS-345541 is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway.
Mécanisme D'action
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. Inhibition of the IKK complex by this compound prevents the phosphorylation and degradation of IκBα, thereby preventing the activation of the NF-κB pathway. Inhibition of the NF-κB pathway by this compound leads to the suppression of the expression of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the suppression of cell proliferation, induction of apoptosis, reduction of inflammation, and amelioration of autoimmune disorders. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a potent and selective inhibitor of the IKK complex, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. This compound has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations, including its poor solubility, which can affect its bioavailability and limit its use in some experiments.
Orientations Futures
There are several future directions for the research on N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide, including the development of more potent and selective IKK inhibitors, the investigation of the role of the NF-κB pathway in other diseases, and the evaluation of the efficacy of this compound in combination with other therapies. The development of more potent and selective IKK inhibitors could lead to the discovery of new therapeutic targets and the development of more effective treatments for cancer, inflammation, and autoimmune disorders. The investigation of the role of the NF-κB pathway in other diseases could lead to the identification of new therapeutic targets and the development of new treatments for a wide range of diseases. The evaluation of the efficacy of this compound in combination with other therapies could lead to the development of new treatment regimens that could enhance the efficacy of existing therapies.
Méthodes De Synthèse
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is synthesized through a multistep process starting from 2-nitrotoluene. The first step involves the nitration of 2-nitrotoluene to form 2-nitro-4-methyltoluene. The second step involves the reduction of 2-nitro-4-methyltoluene to form 4-methyl-o-toluidine. The third step involves the condensation of 4-methyl-o-toluidine with 2-(1H-benzimidazol-2-yl)ethanamine to form this compound (this compound).
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in the regulation of immune responses, cell proliferation, and survival. Inhibition of the NF-κB pathway by this compound has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and ameliorate autoimmune disorders.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-6-8-13(9-7-12)22(20,21)17-11-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,17H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNQOUIQMFROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322413 | |
| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64988-35-8 | |
| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)

![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)


![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)